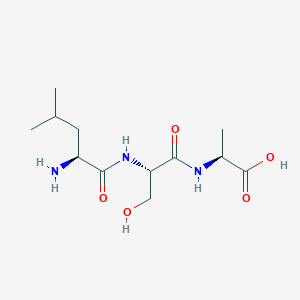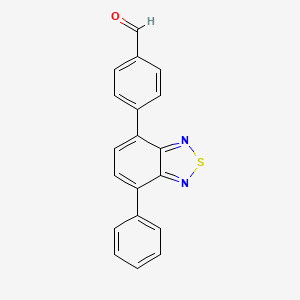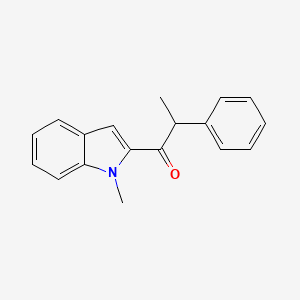![molecular formula C18H13BrO4S2 B14206970 Phenyl 5-bromo-2-[(4-hydroxyphenyl)sulfanyl]benzene-1-sulfonate CAS No. 832725-65-2](/img/structure/B14206970.png)
Phenyl 5-bromo-2-[(4-hydroxyphenyl)sulfanyl]benzene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl 5-bromo-2-[(4-hydroxyphenyl)sulfanyl]benzene-1-sulfonate is an organic compound that features a complex aromatic structure This compound is characterized by the presence of bromine, hydroxyl, and sulfonate functional groups, which contribute to its unique chemical properties and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 5-bromo-2-[(4-hydroxyphenyl)sulfanyl]benzene-1-sulfonate typically involves multiple steps, starting from readily available precursors. One common method includes the bromination of a phenyl ring followed by sulfonation and subsequent thiolation to introduce the sulfanyl group. The reaction conditions often require the use of strong acids, such as sulfuric acid, and brominating agents like bromine or N-bromosuccinimide. The final step involves the esterification of the sulfonic acid with phenol under acidic conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, are crucial for scaling up the synthesis. Catalysts and solvents are selected to optimize the reaction efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
Phenyl 5-bromo-2-[(4-hydroxyphenyl)sulfanyl]benzene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: De-brominated phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Phenyl 5-bromo-2-[(4-hydroxyphenyl)sulfanyl]benzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of advanced materials and as a precursor for functionalized polymers.
Mecanismo De Acción
The mechanism of action of Phenyl 5-bromo-2-[(4-hydroxyphenyl)sulfanyl]benzene-1-sulfonate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The presence of the bromine and sulfonate groups enhances its reactivity towards biological molecules, making it a potent inhibitor in various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Phenyl 4-bromobenzenesulfonate: Similar structure but lacks the hydroxyl and sulfanyl groups.
Phenyl 5-bromo-2-hydroxybenzenesulfonate: Similar but lacks the sulfanyl group.
Phenyl 5-bromo-2-[(4-methoxyphenyl)sulfanyl]benzene-1-sulfonate: Similar but with a methoxy group instead of a hydroxyl group.
Uniqueness
Phenyl 5-bromo-2-[(4-hydroxyphenyl)sulfanyl]benzene-1-sulfonate is unique due to the combination of bromine, hydroxyl, and sulfanyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
832725-65-2 |
|---|---|
Fórmula molecular |
C18H13BrO4S2 |
Peso molecular |
437.3 g/mol |
Nombre IUPAC |
phenyl 5-bromo-2-(4-hydroxyphenyl)sulfanylbenzenesulfonate |
InChI |
InChI=1S/C18H13BrO4S2/c19-13-6-11-17(24-16-9-7-14(20)8-10-16)18(12-13)25(21,22)23-15-4-2-1-3-5-15/h1-12,20H |
Clave InChI |
OGNTYNOOSURTNA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OS(=O)(=O)C2=C(C=CC(=C2)Br)SC3=CC=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(Benzyloxy)phenyl]-1-(3-chlorophenyl)-2-hydroxyethan-1-one](/img/structure/B14206887.png)
![1,1'-[[1,1'-Biphenyl]-3,3'-diylbis(methylene)]bis(4-aminopyridin-1-ium)](/img/structure/B14206889.png)
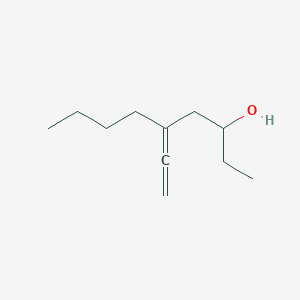
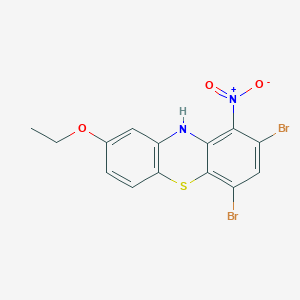
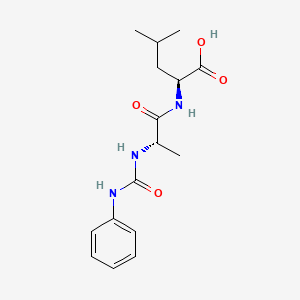
![{3-[4-(Acridine-9-carbonyl)piperazin-1-YL]phenyl}(2,2-dimethyl-1,3-dioxolan-4-YL)methyl carbonate](/img/structure/B14206913.png)

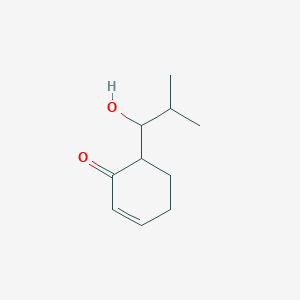
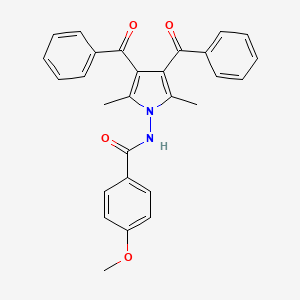
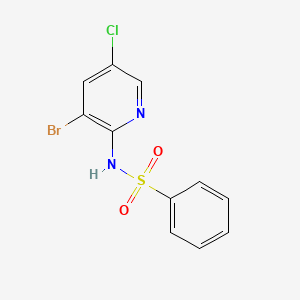
![2-{[(6-Bromohexyl)oxy]methyl}-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B14206940.png)
